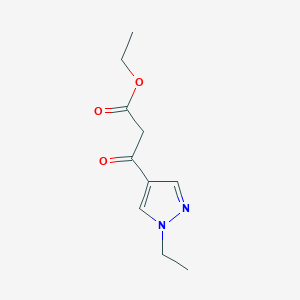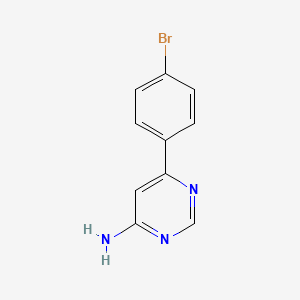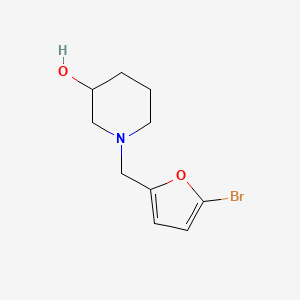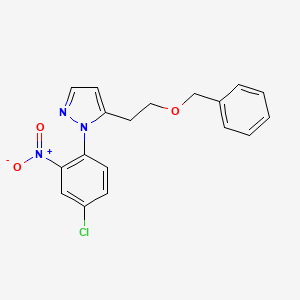
5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole
Vue d'ensemble
Description
The compound “5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyloxy group, and a 4-chloro-2-nitrophenyl group. The exact structure would depend on the positions of these groups on the pyrazole ring .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are stable compounds that are resistant to oxidation and reduction .
Applications De Recherche Scientifique
Synthesis and Characterization
A study by Naveen et al. (2021) describes an effective synthesis route for substituted pyrazole, which includes the compound of interest. They utilized a 3+2 annulation method and characterized the synthesized compound using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. The crystal structure was confirmed using single crystal X-ray diffraction studies, and the compound was evaluated for antioxidant susceptibilities (Naveen et al., 2021).
Antioxidant Properties
The study by Naveen et al. (2021) also explored the antioxidant properties of synthesized pyrazole derivatives, including the compound . They employed DPPH and hydroxyl radical scavenging methods to evaluate the in vitro antioxidant susceptibilities, offering insights into the potential therapeutic applications of these compounds (Naveen et al., 2021).
Potential Antimicrobial Activity
A study by Abdel-Wahab et al. (2008) on the synthesis and antimicrobial activity of new pyrazole derivatives, which may include structures similar to the compound , indicated that some of these compounds showed antifungal activities against C. albicans and antibacterial activities. This suggests a potential application in developing antimicrobial agents (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Structural Analysis and Computational Studies
The study by Viveka et al. (2016) on the synthesis, characterization, and single crystal X-ray diffraction of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound structurally related to the one , provides insights into the structural analysis of pyrazole derivatives. This research included DFT studies, offering valuable data for computational modeling and structural prediction of similar compounds (Viveka et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-5-(2-phenylmethoxyethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-15-6-7-17(18(12-15)22(23)24)21-16(8-10-20-21)9-11-25-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLJJCXBJAKCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC=NN2C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



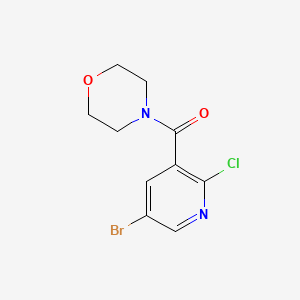
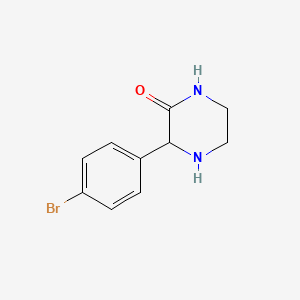
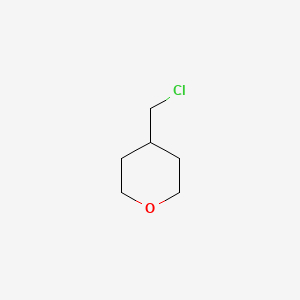
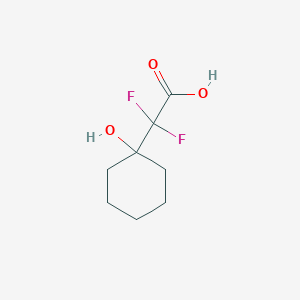
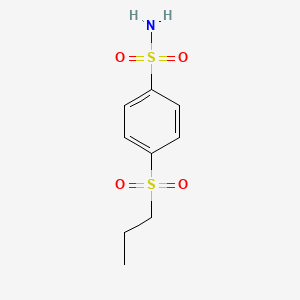
![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1527357.png)
![2,2,2-trifluoroethyl N-[4-(propan-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1527358.png)
![2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol](/img/structure/B1527359.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)
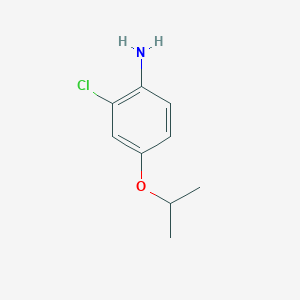
![2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1527368.png)
